molecular formula C18H37NO2 B108631 2-Amino-1-hydroxyoctadecan-3-one CAS No. 16105-69-4

2-Amino-1-hydroxyoctadecan-3-one

Cat. No. B108631
CAS RN: 16105-69-4
M. Wt: 299.5 g/mol
InChI Key: KBUNOSOGGAARKZ-UHFFFAOYSA-N
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Description

2-Amino-1-hydroxyoctadecan-3-one, commonly known as AHDA, is a naturally occurring molecule found in the urine of mammals. It belongs to the family of long-chain fatty acid amides and has been studied extensively for its potential applications in scientific research. In

Scientific Research Applications

Structural Analysis and Asymmetric Synthesis

  • 2-Amino-1-hydroxyoctadecan-3-one has been structurally analyzed, providing insights into asymmetric synthesis of amino acids. A study on a similar compound, (+) 2-hydroxypinan-3-one, determined its structure using X-ray and NMR, contributing to our understanding of asymmetric induction and absolute configuration in amino acid synthesis (Solladié-Cavallo et al., 1989).

Catalysis and Decarboxylation

  • The compound has relevance in catalysis, particularly in the decarboxylation of α-amino acids, where related compounds have demonstrated efficacy in smoothly converting α-amino acids into their corresponding amino compounds (Hashimoto et al., 1986).

DNA Interaction and Antitumor Potential

  • 2-Amino-1-hydroxyoctadecan-3-one could have implications in antitumor activity, as seen in studies where related compounds like 3-Amino-1,2,4-benzotriazine 1,4-dioxide show DNA cleavage capabilities, a key feature in certain antitumor agents (Daniels & Gates, 1996).

Fluorine Chemistry and Peptide Design

  • The compound's derivatives, such as perfluoro-tert-butyl 4-hydroxyproline, have been utilized in peptide design. These derivatives provide valuable insights into conformational preferences, aiding the development of probes in medicinal chemistry (Tressler & Zondlo, 2014).

Carbamate Formation and Synthesis Applications

  • The compound also finds applications in the formation of cyclic carbamates, aiding the synthesis of complex molecules such as statine and its analogs, demonstrating its utility in creating amino hydroxyl systems (Sakaitani & Ohfune, 1987).

Biochemical Labeling

  • In biochemical labeling, derivatives of 2-Amino-1-hydroxyoctadecan-3-one have been synthesized for use in electron microscopic analysis of biological macromolecules, showcasing its potential in bio-imaging and molecular biology (Yang & Frey, 1984).

Antitumor and Apoptotic Activities

  • Investigations into analogs of 2-Amino-1-hydroxyoctadecan-3-one have revealed potential antitumor and apoptotic activities. Compounds like polyoxypeptins, containing novel amino acids, have been isolated from certain Streptomyces strains, indicating a potential pathway for developing new anticancer therapies (Umezawa et al., 1999).

properties

CAS RN

16105-69-4

Product Name

2-Amino-1-hydroxyoctadecan-3-one

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

2-amino-1-hydroxyoctadecan-3-one

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3

InChI Key

KBUNOSOGGAARKZ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N

SMILES

CCCCCCCCCCCCCCCC(=O)C(CO)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CO)N

physical_description

Solid

synonyms

(+-)-isomer of ketodihydrosphingosine
(S)-isomer of ketodihydrosphingosine
1-hydroxy-2-amino-3-oxo-octadecane
3-ketodihydrosphingosine
3-ketosphinganine
ketodihydrosphingosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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